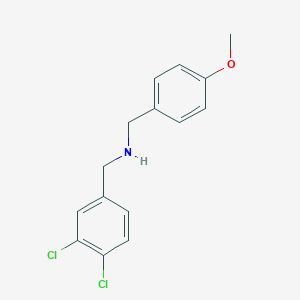SULFANYL]ETHYL})AMINE](/img/structure/B502420.png)
[(3-ETHOXY-4-METHOXYPHENYL)METHYL]({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3-ETHOXY-4-METHOXYPHENYL)METHYL]({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE is a complex organic compound with a unique structure that combines aromatic, ether, and amine functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(3-ETHOXY-4-METHOXYPHENYL)METHYL]({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE typically involves multiple steps:
Formation of the Benzyl Intermediate: The starting material, 3-ethoxy-4-methoxybenzyl chloride, is reacted with an appropriate amine under basic conditions to form the benzyl intermediate.
Introduction of the Tetrazole Group: The benzyl intermediate is then reacted with 1-phenyl-1H-tetrazole-5-thiol in the presence of a suitable coupling agent to introduce the tetrazole group.
Final Coupling: The resulting intermediate is coupled with ethanamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
[(3-ETHOXY-4-METHOXYPHENYL)METHYL]({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of nitro or halogen groups on the aromatic ring.
Applications De Recherche Scientifique
[(3-ETHOXY-4-METHOXYPHENYL)METHYL]({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of [(3-ETHOXY-4-METHOXYPHENYL)METHYL]({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-ethoxy-4-methoxybenzyl)-N-{3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propyl}amine
- N-(3-ethoxy-4-methoxybenzyl)-N-{3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propyl}amine
Uniqueness
[(3-ETHOXY-4-METHOXYPHENYL)METHYL]({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C19H23N5O2S |
|---|---|
Poids moléculaire |
385.5g/mol |
Nom IUPAC |
N-[(3-ethoxy-4-methoxyphenyl)methyl]-2-(1-phenyltetrazol-5-yl)sulfanylethanamine |
InChI |
InChI=1S/C19H23N5O2S/c1-3-26-18-13-15(9-10-17(18)25-2)14-20-11-12-27-19-21-22-23-24(19)16-7-5-4-6-8-16/h4-10,13,20H,3,11-12,14H2,1-2H3 |
Clé InChI |
IDMWDCQKQUPDJJ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CNCCSC2=NN=NN2C3=CC=CC=C3)OC |
SMILES canonique |
CCOC1=C(C=CC(=C1)CNCCSC2=NN=NN2C3=CC=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[5-(4-bromo-3-methylphenyl)-2-furyl]methyl}-N-(2H-tetraazol-5-yl)amine](/img/structure/B502337.png)
![1-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]-N-methylmethanamine](/img/structure/B502340.png)
![2-({2-[(4-Methylbenzyl)oxy]benzyl}amino)ethanol](/img/structure/B502342.png)
![N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}cyclopropanamine](/img/structure/B502343.png)
![1-{[2-({[5-(3-Chloro-4-fluorophenyl)furan-2-yl]methyl}amino)ethyl]amino}propan-2-ol](/img/structure/B502344.png)
![2-({[5-(4-Fluorophenyl)-2-furyl]methyl}amino)ethanol](/img/structure/B502347.png)
![1-[5-(4-fluorophenyl)furan-2-yl]-N-methylmethanamine](/img/structure/B502349.png)
![1-[5-(4-fluorophenyl)furan-2-yl]-N-(furan-2-ylmethyl)methanamine](/img/structure/B502350.png)
![N-[[5-(4-fluorophenyl)furan-2-yl]methyl]ethanamine](/img/structure/B502351.png)
![2-({[5-(3-Chlorophenyl)furan-2-yl]methyl}amino)ethanol](/img/structure/B502352.png)

![N-{[5-(3-chlorophenyl)furan-2-yl]methyl}ethanamine](/img/structure/B502355.png)
![N'-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-N,N-dimethylpropane-1,3-diamine](/img/structure/B502358.png)
![1-({[5-(2,4-Dichlorophenyl)-2-furyl]methyl}amino)-2-propanol](/img/structure/B502359.png)
